molecular formula C13H10N2O2 B162630 1,3-Di(2-pyridyl)-1,3-propanedione CAS No. 10198-89-7

1,3-Di(2-pyridyl)-1,3-propanedione

Cat. No. B162630
CAS RN: 10198-89-7
M. Wt: 226.23 g/mol
InChI Key: DCGUVLMWGIPVDP-UHFFFAOYSA-N
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Description

1,3-Di(2-pyridyl)-1,3-propanedione is a chemical compound with the molecular formula C13H14N2 . It structurally resembles the widely-used ligand terpyridine (tpy), with which it is isoelectronic .


Synthesis Analysis

A convenient synthetic approach to asymmetrically functionalized 1,3-di(2-pyridyl)benzenes starts from 3-(3-bromophenyl)-1,2,4-triazines using sequential aza-Diels–Alder reactions and Stille cross-coupling . This method has been used for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles .


Molecular Structure Analysis

The structure of 1,3-Di(2-pyridyl)-1,3-propanedione is determined by X-ray diffraction studies on a single crystal .


Chemical Reactions Analysis

The reactivity of pyridinyl radical II can be leveraged to trap radicals derived from allylic C(sp 3)–H bonds with high C4 regioselectivity .

Scientific Research Applications

1. Polymerization Catalyst

1,3-Di(2-pyridyl)-1,3-propanedione has been utilized in the efficient ring-opening polymerization (ROP) of ε-caprolactone, catalyzed by isomeric pyridyl β-diketonate iron(III) complexes. This compound serves as a significant catalyst in polymer chemistry, demonstrating its utility in producing polymers with relatively narrow polydispersities (Lee et al., 2017).

2. Supramolecular Assembly

The compound forms part of the co-crystallization process with 1,4-diiodotetrafluorobenzene, leading to various halogen-bonded assemblies. These interactions contribute to the creation of one-, two-, and three-dimensional supramolecular architectures, showcasing the compound's role in the formation of complex structures (Brown et al., 2017).

3. Fluorogenic Labeling Reagent

In biochemistry, 1,3-Di(2-pyridyl)-1,3-propanedione (DPPD) acts as a fluorogenic labeling reagent for sugars. It facilitates sensitive HPLC-based detection of monosaccharides, providing a useful tool for carbohydrate analysis in complex biological samples like blood and milk (Cai et al., 2014).

4. Transition Metal Complex Formation

The compound has been employed in synthesizing complexes with transition metal ions. These complexes present unique stoichiometries and are indicative of the compound’s versatility in forming various metal derivatives, which is significant in inorganic chemistry (Teixidor et al., 1988).

5. Metal-Organic Frameworks

1,3-Di(2-pyridyl)-1,3-propanedione has been used as a component in creating metal-organic frameworks. These frameworks have applications in areas like gas storage, separation, and catalysis, demonstrating the compound's role in the creation of advanced materials (Burrows et al., 2010).

Future Directions

The future directions of 1,3-Di(2-pyridyl)-1,3-propanedione research could involve further exploration of its photophysical properties and its potential applications in various fields such as photovoltaics, ligands, dyes, agrochemistry, and medicinal chemistry .

properties

IUPAC Name

1,3-dipyridin-2-ylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-12(10-5-1-3-7-14-10)9-13(17)11-6-2-4-8-15-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGUVLMWGIPVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963917
Record name 1,3-Di(pyridin-2-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di(2-pyridyl)-1,3-propanedione

CAS RN

4773-20-0, 10198-89-7
Record name 1,3-Di(pyridin-2-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Di(2-pyridyl)-1,3-propanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
JJ Brown, AJ Brock, MC Pfrunder… - Australian Journal of …, 2017 - CSIRO Publishing
The co-crystallisation behaviour of three symmetrical dipyridylacetylacetone ligands (1,3-di(2-pyridyl)-1,3-propanedione (o-bppdH), 1,3-di(3-pyridyl)-1,3-propanedione (m-bppdH), and 1…
Number of citations: 26 www.publish.csiro.au
RP Drager - 2023 - millersville.tind.io
Surfactants are molecules with polar and non-polar regions that exhibit a phenomenon called the critical micelle concentration (CMC). At and above this concentration, the molecules …
Number of citations: 0 millersville.tind.io
ZP Cai, AK Hagan, MM Wang, SL Flitsch, L Liu… - Analytical …, 2014 - ACS Publications
We herein report the use of 1,3-di(2-pyridyl)-1,3-propanedione (DPPD) as a fluorogenic labeling reagent for sugars. Reaction of DPPD with the anomeric carbon affords a fluorescent 2-…
Number of citations: 25 pubs.acs.org
V Kondaparthy, A Shaik, KB Reddy… - Chemical Data Collections, 2019 - Elsevier
Vanadium metal complexes are known to have anti diabetic activity in type-II diabetic mellitus patients. Few vanadium metal complexes are under clinical trials. We have prepared few …
Number of citations: 5 www.sciencedirect.com
JP Tong, F Shao, J Tao, RB Huang… - Inorganic Chemistry, 2011 - ACS Publications
The microwave-assisted reaction of Fe(ClO 4 ) 2 with NaN 3 , NaO 2 CPh, and 1,3-di(2-pyridyl)-1,3-propanedione gave a ferrimagnetic dodecanuclear iron(III) complex that shows …
Number of citations: 21 pubs.acs.org
L Chen, P Laborda, Z Cai, AK Hagan, A Lu… - Food Materials …, 2022 - maxapress.com
We describe two novel approaches for the determination of glucosamine (GlcN). The first approach is based on the chemical derivatization of GlcN with the non-fluorophor 1, 3-diphenyl-…
Number of citations: 2 www.maxapress.com
BL Westcott, G Crundwell… - Acta Crystallographica …, 2020 - scripts.iucr.org
The crystal structure of the title compound, [Ni(C13H11N2O2)(H2O)4]Br3·2H2O, contains an octahedral NiII atom coordinated to the enol form of 1,3-dipyridylpropane-1,3-dione (dppo) …
Number of citations: 6 scripts.iucr.org
J Soldevila-Sanmartin, T Calvet, M Font-Bardia… - Polyhedron, 2022 - Elsevier
The coordination behaviour of two N,O-hybrid hydroxyethylpyrazole ligands, 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol, HL1; and (2-(3,5-di(2-pyridyl)-1H-pyrazol-1-yl)ethanol, HL2; with …
Number of citations: 2 www.sciencedirect.com
VKK Praneeth, M Kondo, M Okamura, T Akai, H Izu… - Chemical …, 2019 - pubs.rsc.org
The development of robust and efficient molecular catalysts based on earth-abundant transition metals for water oxidation reactions is a challenging research target. Our group recently …
Number of citations: 46 pubs.rsc.org
ZM Zhang, LY Pan, WQ Lin, JD Leng, FS Guo… - Chemical …, 2013 - pubs.rsc.org
Two unprecedented wheel-shaped nanoscale clusters {CoII16LnIII24} (Ln = Dy and Gd), with a diameter and a thickness of 3.0 nm and 2.0 nm, respectively, were obtained from the self-…
Number of citations: 117 pubs.rsc.org

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